2-Bromo-6-(trifluoromethyl)phenylurea

Description

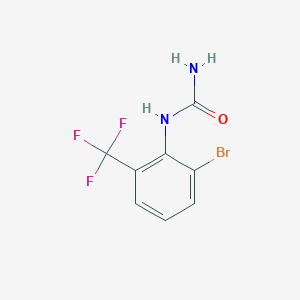

2-Bromo-6-(trifluoromethyl)phenylurea is a substituted phenylurea derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the phenyl ring.

Properties

Molecular Formula |

C8H6BrF3N2O |

|---|---|

Molecular Weight |

283.04 g/mol |

IUPAC Name |

[2-bromo-6-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C8H6BrF3N2O/c9-5-3-1-2-4(8(10,11)12)6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

InChI Key |

LUFIQOUIHJSADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-6-(trifluoromethyl)aniline with an isocyanate or a urea derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles under controlled conditions. This reactivity is critical for derivatization in medicinal chemistry applications:

Urea Functional Group Reactivity

The urea moiety participates in hydrogen bonding and condensation reactions, enabling interactions with biological targets or further chemical modifications:

Hydrolysis

-

Acidic hydrolysis (HCl, H₂O/THF, 60°C) yields 2-bromo-6-(trifluoromethyl)aniline and CO₂.

-

Basic conditions (NaOH, EtOH/H₂O) produce unstable intermediates due to competing dehalogenation.

Condensation with Carbonyls

-

Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form imine-bridged macrocycles. Limited by steric hindrance from CF₃.

Oxidative Transformations

The trifluoromethyl group stabilizes radical intermediates, enabling selective oxidations:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| MnO₂ | CH₂Cl₂, RT | Oxidized urea derivatives | Partial decomposition observed due to urea instability. |

| KMnO₄ | H₂SO₄, 0°C | 2-Bromo-6-(trifluoromethyl)benzoquinone | Low yield (≤30%); competing C-Br bond cleavage. |

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Introduction of heterocyclic amines at bromine site. |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Alkyne derivatives for click chemistry. |

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Parameter | 2-Bromo-6-(trifluoromethyl)phenylurea | 2-Bromo-6-methylphenylurea |

|---|---|---|

| Electrophilicity at C-Br | Reduced (CF₃ electron-withdrawing) | Higher |

| Hydrogen-bonding capacity | Enhanced (urea + CF₃) | Moderate |

| Oxidative stability | Lower (CF₃ promotes radical pathways) | Higher |

Synthetic Pathways

Industrial synthesis typically involves:

-

Urea Formation : Reaction of 2-bromo-6-(trifluoromethyl)aniline with triphosgene in CH₂Cl₂ (yield: 65–75%).

-

Purification : Column chromatography (SiO₂, EtOAc/hexanes) to isolate >95% purity.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)phenylurea has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylurea is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bonding, depending on the specific target and conditions.

Comparison with Similar Compounds

Substituted Phenylureas

Phenylurea derivatives are widely used in agrochemicals. Key comparisons include:

- Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea): A plant growth regulator with a pyridinyl group instead of bromo-CF₃ substitution. It promotes cell division in fruits, contrasting with the unknown biological activity of the target compound .

- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): A herbicide with a CF₃ group at the 3-position. The position of CF₃ affects solubility and herbicidal efficacy, suggesting that the 6-CF₃ in the target compound may alter bioavailability .

- Siduron (N-(2-methylcyclohexyl)-N’-phenylurea): A selective herbicide. The absence of halogen or CF₃ groups in siduron highlights the role of these substituents in enhancing pesticidal activity .

Table 1: Comparison of Phenylurea Derivatives

| Compound | Substituents | Molecular Weight | Key Use |

|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)phenylurea | 2-Br, 6-CF₃ | Not reported | Unknown (potential agrochemical) |

| Forchlorfenuron | 2-Cl, 4-pyridinyl | 247.67 g/mol | Plant growth regulator |

| Fluometuron | 3-CF₃, N,N-dimethyl | 232.20 g/mol | Herbicide |

| Siduron | 2-methylcyclohexyl | 232.32 g/mol | Herbicide |

Brominated Trifluoromethyl Aromatics

Compounds with Br and CF₃ groups exhibit distinct reactivity and physical properties:

- 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): A heterocyclic analog with a pyridine ring. It has a melting point of 49–50°C, boiling point of 78–79°C, and is used as a synthetic intermediate in pharmaceuticals and pesticides . The absence of the urea group reduces hydrogen-bonding capacity compared to the target compound.

- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: A structural isomer with additional fluorine.

- 2-Bromo-6-chloro-4-(trifluoromethyl)phenol (CAS 1780513-61-2): A phenolic derivative with Cl substitution. The -OH group enables different reactivity, such as participation in condensation reactions, unlike the urea moiety .

Table 2: Physical Properties of Brominated Trifluoromethyl Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Key Feature |

|---|---|---|---|

| This compound | Not reported | Not reported | Urea moiety for H-bonding |

| 2-Bromo-6-(trifluoromethyl)pyridine | 49–50 | 78–79 | Pyridine ring stability |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | Not reported | Not reported | Fluorine-enhanced electronegativity |

Photophysical and Conformational Properties

- CF₃-Phurea 5b (from ): A trifluoromethyl-substituted phenylurea exhibits a 28 nm blue shift in UV absorption compared to non-fluorinated analogs. This suggests that the electron-withdrawing CF₃ group alters π-π* transitions, a property likely shared with the target compound .

- Ureido Conformations : Open cone conformations in urea derivatives (e.g., receptor 5b) are influenced by NHCONH groups, affecting binding affinity in host-guest interactions. The 2-Br and 6-CF₃ substituents may sterically hinder such conformations .

Biological Activity

2-Bromo-6-(trifluoromethyl)phenylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₆BrF₃N₂O

- Molecular Weight : 284.05 g/mol

The trifluoromethyl group significantly influences its chemical reactivity and biological activity, enhancing its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through various interactions including hydrogen bonding and van der Waals forces. The unique combination of functional groups allows for enhanced binding affinity and specificity towards these targets.

Anticancer Potential

In vitro studies have demonstrated that compounds with a urea moiety often exhibit significant antiproliferative activity against cancer cell lines. While direct studies on this compound are scarce, related compounds have shown promising results in inhibiting cancer cell growth. For example, studies on structurally similar urea derivatives indicate potential as anticancer agents, suggesting that this compound may also exhibit such properties .

Case Studies

- Antiproliferative Activity :

- Enzyme Inhibition :

Data Table: Biological Activities of Related Compounds

Q & A

How can researchers optimize the synthesis of 2-Bromo-6-(trifluoromethyl)phenylurea derivatives for improved yields?

Basic Research Question

Synthetic routes often involve coupling brominated trifluoromethyl aromatic intermediates with urea precursors. For example, reductive amination or palladium-catalyzed cross-coupling may be employed. A key step is the use of sodium borohydride (NaBH₄) in ethanol for reducing carbonyl intermediates to methyl groups, as demonstrated in similar compounds (e.g., ethyl pyrrole carboxylate derivatives) . Researchers should optimize stoichiometry (e.g., 2 equivalents of NaBH₄) and reaction time to minimize side products. Characterization via ¹H NMR (e.g., δ 7.88 ppm for aromatic protons) and ESIMS (e.g., m/z 391.3 [M⁺]) is critical for verifying product purity .

What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Basic Research Question

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, ESIMS can detect isotopic patterns (e.g., m/z 294.2 [M+2] for bromine) . Chromatographic methods like HPLC with UV detection (210 nm) or UPLC-Q/Orbitrap HRMS enable separation and identification in mixtures, as shown for phenylurea herbicides . Non-targeted screening workflows using fragmentation pathways (e.g., loss of Br or CF₃ groups) improve accuracy in structural elucidation .

How does the bromo and trifluoromethyl substituent influence the electrochemical behavior of phenylurea derivatives?

Advanced Research Question

The electron-withdrawing trifluoromethyl group enhances oxidative stability, while bromine may facilitate dimerization on electrode surfaces. Cyclic voltammetry studies on similar compounds (e.g., fluometuron) show pH-dependent oxidation peaks, with trifluoromethyl substitution shifting redox potentials by ~0.2 V compared to non-fluorinated analogs . Density functional theory (DFT) modeling can predict charge distribution and HOMO-LUMO gaps, aiding in understanding electron-transfer mechanisms .

What strategies mitigate decomposition of this compound during long-term storage?

Advanced Research Question

Degradation is influenced by light, humidity, and temperature. Store the compound in amber vials under inert gas (N₂/Ar) at −20°C. Stabilize solutions with antioxidants (e.g., BHT) in aprotic solvents (e.g., DMSO). Monitor stability via accelerated aging studies using HPLC-UV, comparing retention time shifts and peak area decay . For solid-state analysis, X-ray diffraction can detect crystallinity loss, which correlates with reduced stability .

How can researchers investigate the anion-binding properties of this compound in supramolecular systems?

Advanced Research Question

The urea moiety acts as a hydrogen-bond donor for anions. Fluorescence titration or isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) with anions like Cl⁻ or NO₃⁻. For example, 3,5-bis(trifluoromethyl)phenylurea derivatives show Kₐ > 10³ M⁻¹ for acetate in acetonitrile . Computational docking studies (e.g., AutoDock) model steric and electronic interactions between the bromo-CF₃ group and anion receptors .

What are the challenges in detecting trace amounts of this compound in environmental samples?

Advanced Research Question

Matrix effects in soil or water require SPE (solid-phase extraction) with C18 cartridges for preconcentration . Differential pulse voltammetry (DPV) at glassy carbon electrodes offers nanomolar detection limits but requires pH optimization (e.g., pH 7.0 phosphate buffer) to avoid interference from co-existing ions . Cross-validate results with LC-MS/MS to rule out false positives from structurally similar phenylureas .

How does the steric bulk of the bromo-CF₃ group affect regioselectivity in nucleophilic aromatic substitution reactions?

Advanced Research Question

The meta-directing trifluoromethyl group and ortho bromine hinder electrophilic attack at certain positions. Kinetic studies using ¹⁹F NMR can track substitution patterns. For example, in similar pyridine derivatives, bromine at the 2-position directs nucleophiles to the 4-position due to steric hindrance . Computational tools (e.g., Gaussian) model transition states to predict regioselectivity in SNAr reactions .

What computational methods are recommended for predicting the environmental persistence of this compound?

Advanced Research Question

Use QSAR (Quantitative Structure-Activity Relationship) models to estimate half-life in soil or water. Parameters like logP (lipophilicity) and molecular polarizability, derived from software like COSMOtherm, correlate with persistence . Molecular dynamics simulations (e.g., GROMACS) predict interactions with soil organic matter, which immobilizes the compound and reduces leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.